molecular formula C19H20N2O4S B2647182 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-60-9

2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2647182
CAS No.: 898454-60-9
M. Wt: 372.44
InChI Key: RELUOWNQBLIXDB-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a fused pyrroloquinoline scaffold. Its synthesis and structural characterization likely involve advanced crystallographic techniques, as inferred from its intricate heterocyclic architecture. Notably, the SHELX system of programs (e.g., SHELXL, SHELXS) has historically been pivotal in refining small-molecule crystal structures, including sulfonamides and polycyclic systems . These tools enable precise determination of bond lengths, angles, and torsion parameters critical for understanding molecular conformation and reactivity.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-5-6-16(25-2)17(8-12)26(23,24)20-15-9-13-4-3-7-21-18(22)11-14(10-15)19(13)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELUOWNQBLIXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, typically using sulfonyl chlorides and amines under mild conditions.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, carboxylated, or aminated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of related pyrroloquinoline compounds have shown significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial enzymes, which disrupts essential metabolic processes in pathogens.

Case Study: Antileishmanial Activity

A study evaluated the antileishmanial efficacy of a series of pyrroloquinoline derivatives, where one compound exhibited a 56.2% inhibition in liver parasite burden and 61.1% in spleen burden in infected mice models. This suggests that similar derivatives of 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide could also possess significant antileishmanial properties .

Anticancer Potential

The compound has shown promise in cancer research due to its ability to inhibit specific pathways involved in tumor growth. For example, compounds with similar structural features have been tested for their cytotoxic effects on various cancer cell lines.

Table: Summary of Anticancer Studies on Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
Compound CA54920Inhibition of angiogenesis

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Research indicates that certain derivatives can cross the blood-brain barrier and modulate neuroinflammatory responses.

Case Study: Neuroinflammation

A study investigated the neuroprotective effects of a related pyrrole compound on glial cells and found that it acted as an agonist at specific G protein-coupled receptors (GPCRs), reducing inflammatory markers in vitro . This suggests potential applications in treating neurodegenerative diseases.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have introduced metal-free catalytic processes that enhance the efficiency of producing such complex molecules.

Table: Synthetic Methods for Pyrroloquinoline Derivatives

MethodologyAdvantagesLimitations
Metal-free catalysisEnvironmentally friendlyMay require longer reaction times
Microwave-assisted synthesisFaster reaction ratesLimited to specific substrates
Post-Ugi modification strategyHigh functionalization potentialComplexity in purification

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The pyrroloquinoline moiety may also interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A meaningful comparison requires analysis of structurally analogous sulfonamides or pyrroloquinoline derivatives. The SHELX literature focuses on crystallographic methodologies rather than specific compound data, limiting the ability to extract comparative physicochemical or biological properties.

Hypothetical Comparative Framework

In the absence of explicit data, a general framework for comparison might include:

Sulfonamide Derivatives : Similar compounds (e.g., celecoxib analogs) often exhibit cyclooxygenase-2 (COX-2) inhibition. Differences in substituents (e.g., methoxy vs. methyl groups) could alter binding affinity or metabolic stability.

Pyrroloquinoline Systems: Fused heterocycles like pyrrolo[3,2,1-ij]quinolin-2-one are rare. Comparison with simpler quinoline derivatives (e.g., chloroquine) might highlight variations in solubility or π-π stacking interactions.

Limitations

Without access to experimental data (e.g., IC₅₀ values, crystallographic parameters, or spectroscopic profiles), constructing authoritative tables or conclusive comparisons is unfeasible.

Research Findings and Data Gaps

Key Challenges

Biological Activity: No evidence is provided on target binding, potency, or selectivity relative to analogs.

Proposed Research Directions

  • Synthetic Modifications : Introduce halogen or bulkier substituents to assess steric effects.
  • Computational Studies : Molecular docking against hypothetical targets (e.g., kinases) could predict activity differences.

Biological Activity

The compound 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Methoxy and Methyl Groups : These groups are known to influence the lipophilicity and biological activity of compounds.
  • Pyrroloquinoline Moiety : This heterocyclic structure is often associated with various biological activities including anti-cancer and anti-inflammatory effects.

The molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of approximately 370.45 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrroloquinoline structure often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies : In vitro studies demonstrated that derivatives similar to this compound showed inhibition of cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
StudyCell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. Research has shown that:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of TNF-alpha and IL-6 in macrophage models.
StudyCytokine MeasuredReduction (%)
TNF-alpha40
IL-635

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyrroloquinoline Core : Utilizing cyclization reactions involving hydrazine derivatives.
  • Functionalization : Introducing methoxy and sulfonamide groups through electrophilic aromatic substitution.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step organic reactions, including sulfonamide coupling between the benzenesulfonyl chloride derivative and the pyrroloquinolin amine precursor. Key steps include:

  • Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with the pyrroloquinolin amine under anhydrous conditions (e.g., DCM, triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) to achieve >98% purity .
  • Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and use catalysts like DMAP for efficient coupling .

Q. Which spectroscopic techniques are critical for structural confirmation?

A combination of methods is required:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy at C2, methyl at C5 on the benzene ring) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
  • IR spectroscopy : Identify sulfonamide (S=O stretch at ~1350–1150 cm1^{-1}) and carbonyl (C=O at ~1680 cm1^{-1}) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the pyrroloquinolin core?

Single-crystal X-ray diffraction provides atomic-level insights:

  • Sample preparation : Grow crystals via slow evaporation (solvent: methanol/chloroform) .
  • Key parameters : Analyze torsion angles (e.g., pyrrolidine ring puckering) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing dimer formation) .
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies .

Q. What strategies are used to evaluate bioactivity against kinase targets?

  • Enzyme inhibition assays : Use recombinant kinases (e.g., JAK2, EGFR) with fluorescent ATP analogs (e.g., ADP-Glo™) to measure IC50_{50} values .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition profiles .
  • Selectivity screening : Compare activity across kinase panels to identify off-target effects .

Q. How can contradictory solubility or stability data across studies be reconciled?

Discrepancies often arise from experimental variables:

  • Solvent systems : Use standardized buffers (e.g., PBS pH 7.4 for solubility) and control temperature (25°C ± 1°C) .
  • Degradation analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
  • Validation : Cross-validate results using orthogonal methods (e.g., NMR for purity vs. HPLC) .

Q. What computational approaches predict binding modes and physicochemical properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinoline ring π-stacking with kinase active sites) .
  • ADMET prediction : Tools like ACD/Labs Percepta estimate logP (2.8 ± 0.3), aqueous solubility (0.12 mg/mL), and CYP450 inhibition risks .
  • MD simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .

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